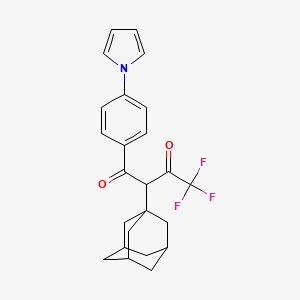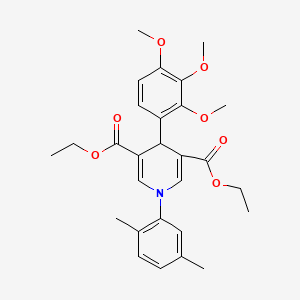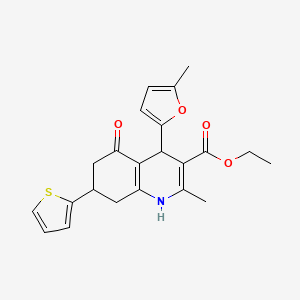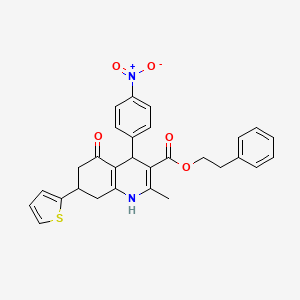
2-Adamantan-1-yl-4,4,4-trifluoro-1-(4-pyrrol-1-yl-phenyl)-butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE is a complex organic compound that features a unique combination of adamantane, trifluoromethyl, and pyrrole groups
Preparation Methods
The synthesis of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Pyrrole Derivative: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the adamantane, trifluoromethyl, and pyrrole derivatives through a series of condensation and substitution reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol .
Scientific Research Applications
2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its rigid adamantane core and trifluoromethyl group contribute to high thermal stability and hydrophobicity, making it useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, while the trifluoromethyl group can enhance binding affinity to target proteins. The pyrrole ring may participate in hydrogen bonding and π-π interactions with biological molecules. These combined interactions can lead to inhibition of viral replication, modulation of enzyme activity, or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(ADAMANTAN-1-YL)-4,4,4-TRIFLUORO-1-[4-(1H-PYRROL-1-YL)PHENYL]BUTANE-1,3-DIONE include:
2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES: These compounds share the adamantane core and exhibit similar biological activities, particularly in antiviral and anticancer research.
2-(ADAMANTAN-1-YL)-5-ARYLTETRAZOLES: These derivatives also feature the adamantane moiety and are studied for their potential as anti-inflammatory and antimicrobial agents.
1-(4-(1H-PYRROL-1-YL)PHENYL)-1H-PYRROLE DERIVATIVES: These compounds contain the pyrrole ring and are explored for their applications in organic electronics and materials science
Properties
Molecular Formula |
C24H24F3NO2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-4,4,4-trifluoro-1-(4-pyrrol-1-ylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)22(30)20(23-12-15-9-16(13-23)11-17(10-15)14-23)21(29)18-3-5-19(6-4-18)28-7-1-2-8-28/h1-8,15-17,20H,9-14H2 |
InChI Key |
RBLRFWJHRWQNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)N5C=CC=C5)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11078968.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)

![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)


![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
